2-ammonio-2-deoxy-D-glucopyranose 6-phosphate(1-)
Description
D-Glucosamine 6-phosphate is a naturally occurring monosaccharide that plays a crucial role in the hexosamine biosynthesis pathway. It is produced by the enzyme glucosamine-6-phosphate deaminase from fructose 6-phosphate and glutamine . This compound is essential in the synthesis of glycosylated proteins and lipids, which are vital for various biological functions .
Properties
Molecular Formula |
C6H13NO8P- |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-azaniumyl-3,4,6-trihydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/p-1/t2-,3-,4-,5-,6?/m1/s1 |
InChI Key |
XHMJOUIAFHJHBW-IVMDWMLBSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)[NH3+])O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)[NH3+])O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucosamine 6-phosphate can be synthesized through the enzymatic conversion of fructose 6-phosphate and glutamine by glucosamine-6-phosphate deaminase . This reaction occurs under mild conditions, typically at physiological pH and temperature.
Industrial Production Methods: Industrial production of D-glucosamine 6-phosphate often involves microbial fermentation. This method is preferred due to its economic and eco-friendly nature . Genetically modified bacterial strains are used to enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: D-Glucosamine 6-phosphate undergoes several types of chemical reactions, including:
Isomerization: Conversion to D-fructose 6-phosphate and ammonia by glucosamine-6-phosphate deaminase.
Hydrolysis: Breakdown into simpler sugars and amino acids under acidic or enzymatic conditions.
Common Reagents and Conditions:
Isomerization: Catalyzed by glucosamine-6-phosphate deaminase in the presence of water.
Hydrolysis: Typically involves acidic conditions or specific enzymes.
Major Products:
Isomerization: Produces D-fructose 6-phosphate and ammonia.
Hydrolysis: Results in simpler sugars and amino acids.
Scientific Research Applications
D-Glucosamine 6-phosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of glycosylated proteins and lipids.
Biology: Plays a role in the hexosamine biosynthesis pathway, which is crucial for cellular metabolism.
Medicine: Investigated for its potential in treating osteoarthritis and other joint-related conditions.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
D-Glucosamine 6-phosphate exerts its effects primarily through its role in the hexosamine biosynthesis pathway. It is converted to D-fructose 6-phosphate and ammonia by glucosamine-6-phosphate deaminase . This conversion is essential for the synthesis of glycosylated proteins and lipids, which are vital for various cellular functions .
Molecular Targets and Pathways:
Hexosamine Biosynthesis Pathway: D-Glucosamine 6-phosphate is a key intermediate in this pathway.
Enzymatic Targets: Glucosamine-6-phosphate deaminase is the primary enzyme involved in its metabolism.
Comparison with Similar Compounds
Glucosamine: A related amino sugar that is also involved in the synthesis of glycosylated proteins and lipids.
N-Acetylglucosamine: Another amino sugar that plays a similar role in cellular metabolism.
Uniqueness: D-Glucosamine 6-phosphate is unique due to its specific role in the hexosamine biosynthesis pathway and its conversion to D-fructose 6-phosphate and ammonia . This specific function distinguishes it from other similar compounds like glucosamine and N-acetylglucosamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
